Enramycin is a polypeptide antibiotic produced by the fermentation of Streptomyces fungicidicus [, ]. It is classified as a non-absorbed antibiotic, meaning it is not significantly absorbed from the intestinal lumen when consumed orally []. This characteristic makes it suitable as a feed additive for livestock and poultry. Enramycin exists as two major homologs: enramycin A and enramycin B, with enramycin A being the predominant form []. Its primary role in scientific research is as a growth promoter in animal production [].
Enramycin is sourced from the fermentation of Streptomyces fungicidus. The industrial production involves culturing this bacterium under specific conditions that facilitate the synthesis of the antibiotic. The fermentation process typically includes preparing spore liquor and maintaining it under controlled environments to optimize yield .
Enramycin belongs to the class of glycopeptide antibiotics. This classification is based on its structure, which includes a glycosylated moiety that contributes to its antibacterial activity. Glycopeptides are known for their mechanism of inhibiting bacterial cell wall synthesis, making them crucial in treating infections caused by resistant strains of bacteria .
The synthesis of Enramycin predominantly occurs through microbial fermentation. The process begins with the inoculation of a culture medium with Streptomyces fungicidus, followed by incubation under optimal conditions for several days to allow for antibiotic production.
Enramycin's molecular structure consists of a complex arrangement of amino acids and sugar moieties. It features multiple rings that contribute to its stability and interaction with bacterial targets.
Enramycin can undergo various chemical reactions that include oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance stability and efficacy against bacterial strains.
Enramycin exerts its antibacterial effects primarily by inhibiting the MurG enzyme involved in peptidoglycan biosynthesis. This inhibition compromises the integrity of bacterial cell walls, leading to cell lysis.
Enramycin has several scientific applications:
Enramycin (also known as enduracidin) was first isolated in 1967 from the soil bacterium Streptomyces fungicidicus No. B5477 (later standardized as Streptomyces fungicidus) [7] [5]. This actinomycete strain was identified through systematic screening programs aimed at discovering antibiotics with activity against Gram-positive pathogens. The antibiotic garnered interest due to its unique structure and potent efficacy against clostridial species, leading to its development as a veterinary therapeutic agent. Early fermentation studies revealed that S. fungicidus produces enramycin as a secondary metabolite under specific aerobic conditions, with optimal yields achieved in complex media containing carbon and nitrogen sources [10]. Genomic analyses of industrial S. fungicidus strains have identified a biosynthetic gene cluster (BGC) spanning approximately 84 kb, encoding 25 open reading frames (ORFs). This BGC includes four non-ribosomal peptide synthetase (NRPS) genes (endA-D) responsible for assembling the peptide backbone and incorporating unique non-proteinogenic amino acids like enduracididine [5] [10]. Recent strain improvement programs using mutagenesis and genetic engineering have significantly increased enramycin productivity. For example, semi-rational mutagenesis targeting the rate-limiting NRPS gene endC yielded mutant strains with 2.3-fold higher enramycin titers (9,780 U/mL) compared to wild-type isolates [5] [10].
Enramycin belongs to the polypeptide antibiotic class, characterized by a complex structure of 17 amino acids forming a cyclic depsipeptide scaffold with an N-terminal fatty acyl chain. Its molecular formula is C₁₀₇H₁₃₈Cl₂N₂₆O₃₁ for enramycin A and C₁₀₈H₁₄₀Cl₂N₂₆O₃₁ for enramycin B, with molecular weights of 2,370.95 Da and 2,384.98 Da, respectively [1] [3] [5]. The antibiotic exists as a mixture of these two major homologs, differing by a single methylene group (–CH₂–) in the lipid tail. Enramycin A typically constitutes the predominant homolog (>80%) in commercial preparations [4] [9]. Key structural features include:
Table 1: Physicochemical Properties of Enramycin
Property | Enramycin A | Enramycin B |
---|---|---|
Molecular Formula | C₁₀₇H₁₃₈Cl₂N₂₆O₃₁ | C₁₀₈H₁₄₀Cl₂N₂₆O₃₁ |
Exact Mass | 2,370.95 Da | 2,384.98 Da |
Elemental Composition | C 54.15%; H 5.95%; Cl 2.99%; N 15.34%; O 21.57% | C 54.28%; H 5.96%; Cl 2.96%; N 15.28%; O 21.52% |
Appearance | Light yellow crystalline powder | Light yellow crystalline powder |
Solubility | Soluble in acidic aqueous solutions (HCl), insoluble in organic solvents | Similar to Enramycin A |
Stability | Stable in dry form (pH 3.5–7.5); decomposes at 234–238°C | Similar to Enramycin A |
Mechanistically, enramycin targets bacterial cell wall biosynthesis by specifically inhibiting the transglycosylation enzyme MurG. This enzyme catalyzes the polymerization of lipid-linked peptidoglycan precursors into the glycan backbone. Enramycin binds to Lipid II, preventing its conversion to mature peptidoglycan, thereby inducing cell lysis in Gram-positive bacteria [1] [4]. This mechanism is distinct from glycopeptides like vancomycin, as enramycin recognizes a different region of Lipid II, explaining its lack of cross-resistance with other cell-wall inhibitors [4].
Enramycin’s narrow-spectrum activity against Gram-positive pathogens—particularly Clostridium perfringens, the causative agent of necrotic enteritis—has established its role as a critical growth promoter in livestock production. With minimal intestinal absorption (residues primarily confined to liver and kidney tissues), it exerts localized effects in the gut while complying with maximum residue limits (MRL: 30 μg/kg in edible tissues) set by regulatory bodies in Japan and Korea [4] [9]. Field studies demonstrate that dietary supplementation (e.g., 10–23 ppm in feed) significantly reduces C. perfringens colonization and enteritis severity in poultry and swine, improving feed conversion ratios (FCR) by 5–12% and average daily gain (ADG) by 4–8% [6] [9].
Table 2: Spectrum of Susceptibility to Enramycin
Pathogen | MIC Range (μg/mL) | Primary Veterinary Application |
---|---|---|
Clostridium perfringens | 0.05 – 1.6 | Prevention of necrotic enteritis in poultry |
Staphylococcus aureus | 0.013 – 0.413 | Control of skin/soft tissue infections |
Enterococcus faecium | 0.1 – 1.0 | Reduction of vancomycin-resistant strains |
The global push to reduce broad-spectrum antibiotics in animal feed has amplified enramycin’s importance. Unlike growth promoters like tetracyclines, enramycin’s targeted activity minimizes disruption to the gut microbiome and reduces selection pressure for multidrug resistance [2] [6]. However, metagenomic studies reveal that its use can selectively enrich antibiotic resistance genes (ARGs) in the gut microbiota. For example, enramycin treatment promotes expression of peptide (bcrA), glycopeptide (vanRI), and lincosamide (lsaE) resistance genes in broilers, though it suppresses aminocoumarin (parY) and pleuromutilin (TaeA) resistance genes [2]. Consequently, enramycin is increasingly used in rotation or combination with probiotics (e.g., Bacillus licheniformis-fermented products) to mitigate resistance risks while maintaining growth performance [2] [6].
Table 3: Agricultural Use Scenarios and Outcomes
Application Context | Performance Outcomes | Microbiome Impact |
---|---|---|
Broiler diets (10 ppm) | ↑ ADG by 7.2%; ↓ FCR by 5.8% vs. controls | ↓ E. coli counts; ↑ Lactobacillus populations |
Swine grower diets (23 ppm) | ↑ Nutrient digestibility (energy: +4.3%; calcium: +5.1%) | No significant reduction in microbial diversity |
Combination with B. licheniformis | Synergistic improvement in villus height (+18.7% in jejunum) | Suppression of aminoglycoside (ANT(6)-Ib) resistance genes |
Industrial production of enramycin relies on optimized fermentation of S. fungicidus strains. Genetic engineering of NRPS domains and precursor supply pathways has boosted yields to >9,000 U/mL, meeting growing agricultural demand [5] [10]. Regulatory approvals for enramycin use in feed span over 30 countries, including major poultry-producing regions in Asia and Latin America, underscoring its global role in sustainable livestock production [9] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7